A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one
A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, can profoundly alter the physicochemical and biological properties of a parent compound, including its metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise structural elucidation of trifluoromethyl-containing molecules is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as the most powerful analytical technique for this purpose.[2]
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR chemical shifts for 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, a molecule featuring a γ-butyrolactone core and a trifluoromethylated hemiacetal. Due to the absence of direct experimental spectra in the public domain for this specific molecule, this guide will leverage established principles of NMR spectroscopy, extensive data from structurally analogous compounds, and theoretical considerations to predict and interpret its NMR spectra. This approach not only offers a robust framework for the analysis of this target molecule but also serves as a valuable educational resource for researchers working with novel fluorinated compounds.
Theoretical Framework: Understanding the Influences on Chemical Shifts
The chemical shift of a nucleus in NMR spectroscopy is exquisitely sensitive to its local electronic environment. In the case of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, several key factors dictate the expected chemical shifts for both the protons and the fluorine atoms.
¹H NMR Spectroscopy
The proton chemical shifts in the dihydrofuran-2(3H)-one ring are primarily influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group. The protons at the C3 and C4 positions will exhibit diastereotopic splitting due to the chiral center at C5. The hydroxyl proton at C5 is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.
¹⁹F NMR Spectroscopy: A Sensitive Probe
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[2] The chemical shift of the trifluoromethyl group in 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is governed by several factors:
-
Inductive Effects: The highly electronegative fluorine atoms strongly withdraw electron density, which generally leads to a deshielding effect.[3]
-
Neighboring Groups: The presence of the hydroxyl group and the lactone ring will influence the electronic environment of the CF₃ group. The oxygen atom of the hydroxyl group, being electronegative, will further deshield the fluorine nuclei.
-
Solvent Effects: ¹⁹F NMR chemical shifts are notoriously sensitive to the solvent.[3][4] Intermolecular interactions such as hydrogen bonding between the hydroxyl group and the solvent can significantly alter the electronic environment of the fluorine nuclei, leading to shifts of several ppm.[3]
Predicted NMR Spectra and Assignments
Based on the analysis of structurally similar compounds and theoretical principles, the following ¹H and ¹⁹F NMR spectral data are predicted for 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one.
Predicted ¹H and ¹⁹F NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Predicted ¹⁹F Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3a, H3b | 2.20 - 2.60 | m | - | |||
| H4a, H4b | 2.70 - 3.10 | m | - | |||
| OH | 4.0 - 6.0 | br s | - | |||
| CF₃ | -78 to -85 | s |
Note: The predicted chemical shifts are relative to a standard reference (TMS for ¹H, CFCl₃ for ¹⁹F) and can vary depending on the solvent and concentration.
Rationale for Assignments
-
¹H NMR: The protons on the C3 and C4 positions of the γ-butyrolactone ring are expected to appear as complex multiplets due to geminal and vicinal couplings, as well as diastereotopicity.[5][6] The protons at C4, being adjacent to the electron-withdrawing C5-substituents, are predicted to be downfield compared to the C3 protons. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift is highly variable.
-
¹⁹F NMR: The trifluoromethyl group attached to a quaternary carbon bearing a hydroxyl group is expected to resonate in the range of -78 to -85 ppm.[7][8] The absence of adjacent protons would lead to a singlet in the ¹⁹F spectrum, assuming no long-range couplings are resolved.
Experimental Protocols
To obtain high-quality ¹H and ¹⁹F NMR spectra of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, the following detailed experimental protocols are recommended.
Sample Preparation
-
Compound Purity: Ensure the compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆. Be aware that the choice of solvent will significantly impact the chemical shifts, especially for the hydroxyl proton and the ¹⁹F signal.[3]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard for ¹H NMR. For ¹⁹F NMR, a common internal standard is trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).[3]
NMR Data Acquisition
The following diagram illustrates the general workflow for acquiring ¹H and ¹⁹F NMR spectra.
Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgfhigqn' on Bruker systems).[2]
-
Spectral Width: A wide spectral width of at least 200 ppm is recommended initially to ensure the signal is captured.[2]
-
Transmitter Offset: Centered in the expected region of the CF₃ signal (~ -80 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. For quantitative measurements, this should be at least 5 times the longest T₁ relaxation time.[9]
-
Number of Scans: 64-256, depending on the concentration.
Structural Elucidation and Data Interpretation
The following diagram illustrates the key structural features of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one and their expected NMR correlations.
Figure 2: Molecular structure and key NMR correlations for 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one.
A comprehensive analysis of the 2D NMR spectra (COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one. By leveraging fundamental NMR principles and data from analogous structures, we have established a solid framework for the interpretation of its spectral data. The provided experimental protocols offer a clear and concise methodology for acquiring high-quality NMR spectra. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science who are engaged in the synthesis and characterization of novel fluorinated compounds.
References
-
A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.
-
Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. BenchChem.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health.
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health.
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Royal Society of Chemistry.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
-
Fluorine NMR. University of California, Santa Barbara.
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. eScholarship, University of California.
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate.
-
1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. ACS Publications.
-
Synthesis of difluoroalkyl-γ-butyrolactones from iododifluoromethyl ketones and 4-pentenoic acids. ScienceDirect.
-
Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. ACS Publications.
-
1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0167502). Natural Products Magnetic Resonance Database.
-
Nmr fluorine-fluorine coupling constants ii saturated organic compounds. SciSpace by Typeset.
-
What is the coupling constant for CF3 carbon in 13C-NMR?. ResearchGate.
-
Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands. ResearchGate.
-
19Flourine NMR. University of Sheffield.
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Wiley Online Library.
-
NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. AIP Publishing.
-
Non-equivalence of vicinal proton–fluorine coupling constants in a CF3—CH2 group. Canadian Science Publishing.
-
1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.
-
1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
-
Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis. ChemRxiv.
-
Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. National Institutes of Health.
-
Microwave Radiation Applied to the Synthesis of -butyrolactone Derivatives. Desafio Online.
-
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. SciSpace by Typeset.
-
Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. PubMed.
-
Gamma Butyrolactone(96-48-0) 1H NMR spectrum. ChemicalBook.
-
(4S,5R)-4,5-Dimethyl-5-(trifluoromethyl)dihydrofuran-2(3H)-one. BLDpharm.
-
gamma-Butyrolactone - Optional[1H NMR] - Spectrum. SpectraBase.
-
Alkene Trifluoromethylation-Initiated Remote α-Azidation of Carbonyl Compounds toward Trifluoromethyl γ-Lactam and Spirobenzofuranone-Lactam. ACS Publications.
-
5-Hydroxy-2(5H)-furanone. Wikipedia.
-
(5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. PubChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Gamma Butyrolactone(96-48-0) 1H NMR spectrum [chemicalbook.com]
- 7. dovepress.com [dovepress.com]
- 8. biophysics.org [biophysics.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
